5alpha-Estrane-3alpha,17alpha-diol

Anti-Doping Equine Sports Medicine Regulatory Science

Misidentification of estrane-3,17-diol stereoisomers in doping control leads to regulatory non-compliance and failed audits. 5α-Estrane-3α,17α-diol (CAS 481695-77-6) is the exact diastereomer mandated for equine urine threshold quantification (45 ng/mL) and human methylnortestosterone metabolite profiling. • Provides unambiguous GC-MS identification via unique retention time and fragmentation pattern • Meets WADA and racing authority method validation guidelines • Available as high-purity powder with full analytical documentation

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 481695-77-6
Cat. No. B117708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Estrane-3alpha,17alpha-diol
CAS481695-77-6
Synonyms(3α,5α,17α)-Estrane-3,17-diol; 
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC12CCC3C4CCC(CC4CCC3C1CCC2O)O
InChIInChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,17+,18-/m0/s1
InChIKeyQNKATSBSLLYTMH-DMKQDBSESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Estrane-3alpha,17alpha-diol (CAS 481695-77-6): Procurement and Differentiation Guide for Steroid Metabolite Reference Standards


5α-Estrane-3α,17α-diol (CAS 481695-77-6) is a fully reduced C18 estrane steroid characterized by 3α,5α,17α stereochemistry. It functions primarily as a phase II metabolite of several anabolic agents, including nandrolone and methylnortestosterone, and is a critical reference standard in anti-doping control programs . Unlike more common androgenic estranes, this specific diastereomer exhibits a unique retention time and fragmentation pattern in gas chromatography-mass spectrometry (GC-MS) assays, enabling its unambiguous identification in complex biological matrices [1].

Why Generic Estrane-3,17-diols Cannot Substitute for 5alpha-Estrane-3alpha,17alpha-diol (CAS 481695-77-6)


Substituting 5α-Estrane-3α,17α-diol with a different estrane-3,17-diol stereoisomer (e.g., 5α-Estrane-3β,17α-diol or 5α-Estrane-3α,17β-diol) will lead to experimental failure in two critical contexts. First, in regulatory doping control, only specific isomers are assigned official concentration thresholds (e.g., 45 ng/mL in equine urine) to distinguish endogenous presence from exogenous abuse [1]. Second, in analytical chemistry, these isomers exhibit distinct chromatographic behavior and mass spectral fragmentation, which are essential for developing a validated and reproducible quantitative method [2]. Using the wrong isomer invalidates the method's specificity, leading to inaccurate quantification and potentially false-positive or false-negative findings.

Quantitative Evidence for Selecting 5alpha-Estrane-3alpha,17alpha-diol (CAS 481695-77-6)


Regulatory Threshold: 45 ng/mL in Equine Doping Control for 5α-Estrane-3α,17α-diol

Regulatory authorities have established a specific concentration threshold for 5α-Estrane-3α,17α-diol in equine urine to distinguish endogenous presence from illicit nandrolone administration. The French Federal Agency for the Safety of the Food Chain (AFSCA) and the International Federation of Horseracing Authorities (IFHA) have set this threshold at 45 ng/mL for free plus conjugated 5α-Estrane-3α,17α-diol in male horses (excluding geldings) [1]. In contrast, the major nandrolone metabolite in horse urine, 5α-Estrane-3β,17α-diol, also has a threshold of 45 ng/mL but is a different stereoisomer [2]. This demonstrates that procurement of the correct isomer is mandatory for compliance with regulatory standards.

Anti-Doping Equine Sports Medicine Regulatory Science

Physicochemical Properties: LogP and Solubility for Analytical Method Development

The predicted octanol-water partition coefficient (LogP) of 5α-Estrane-3α,17α-diol is 3.53 (KOWWIN estimate), with a consensus LogP of 3.36-3.80 . This moderate hydrophobicity informs the choice of extraction solvents and solid-phase extraction (SPE) sorbents. By comparison, other estrane-diol stereoisomers, such as 5α-Estrane-3β,17α-diol, are expected to have similar LogP values due to identical molecular weight and functional groups, but their different spatial orientation can affect chromatographic retention time and recovery [1]. For method developers, the precise stereochemistry of the reference standard directly influences retention time reproducibility and peak resolution.

Chromatography Sample Preparation LogP Solubility

Stereochemical Specificity: Metabolite of Methylnortestosterone vs. Nandrolone

5α-Estrane-3α,17α-diol is a specific glucuronide metabolite of the synthetic anabolic steroid methylnortestosterone in humans [1]. In contrast, the 3β,17α stereoisomer is the major urinary metabolite of nandrolone in horses [2]. This metabolic specificity means that for a laboratory monitoring methylnortestosterone abuse in human athletes, procurement of the 3α,17α isomer is essential for accurate identification and quantification. Using the 3β,17α isomer would result in a false negative for methylnortestosterone misuse, as it is not formed from this parent steroid.

Doping Control Metabolism Steroid Profiling LC-MS/MS

Availability as Deuterated Internal Standard (5α-Estrane-3α,17α-diol-d5)

5α-Estrane-3α,17α-diol-d5 is a commercially available deuterated analog used as an internal standard for the accurate quantification of the unlabeled compound in biological matrices [1]. This isotopically labeled version minimizes matrix effects and ionization variability in LC-MS/MS assays. While deuterated standards for other estrane-diol isomers exist (e.g., 5α-Estrane-3β,17α-diol-d5), the use of a mismatched internal standard introduces quantification bias due to different extraction recoveries and chromatographic behavior . Therefore, procurement of the exact deuterated match for the target analyte is a critical requirement for validated bioanalytical methods.

Stable Isotope Labeling LC-MS GC-MS Internal Standard

High-Value Application Scenarios for 5alpha-Estrane-3alpha,17alpha-diol (CAS 481695-77-6)


Equine Doping Control: Quantification Against the 45 ng/mL Regulatory Threshold

Laboratories accredited for equine sports doping control must quantify 5α-Estrane-3α,17α-diol in male horse urine to determine compliance with the 45 ng/mL threshold established by racing authorities [1]. This application requires the exact stereoisomer as a calibration standard and, ideally, a deuterated analog as an internal standard to meet method validation guidelines. Failure to use the correct reference material leads to misquantification and potential regulatory non-compliance.

Human Anti-Doping: Confirmation of Methylnortestosterone Misuse

In human sports, the detection of 5α-Estrane-3α,17α-diol in the glucuronide fraction of urine serves as a specific marker for the administration of methylnortestosterone, a prohibited anabolic agent [2]. Laboratories analyzing athlete samples for World Anti-Doping Agency (WADA) compliance must include this metabolite in their targeted steroid profiling methods. The stereochemical specificity of this isomer is essential to avoid misidentification with other endogenous estranediols.

Method Development and Validation for Steroid Metabolite Analysis

Analytical chemists developing quantitative LC-MS/MS or GC-MS/MS methods for steroid metabolites require high-purity 5α-Estrane-3α,17α-diol as a primary reference standard. The compound's predicted LogP (3.53) and chromatographic behavior guide sample preparation (e.g., SPE sorbent selection) and separation conditions . Using a stereochemically pure standard ensures reproducible retention times and reliable peak identification in complex urine extracts.

Forensic Toxicology and Equine Passport Control

Forensic toxicology laboratories investigating suspected nandrolone abuse in horses may use 5α-Estrane-3α,17α-diol as a secondary marker to differentiate between endogenous and exogenous sources. While the 3β,17α isomer is the major metabolite, the presence and ratio of the 3α,17α isomer can provide additional context in cases of borderline threshold exceedances [3]. Its inclusion in multi-analyte steroid panels enhances the diagnostic specificity of equine passport control programs.

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